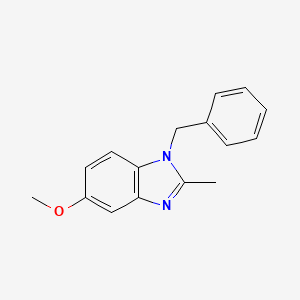
1-benzyl-5-methoxy-2-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-methoxy-2-methyl-1H-benzimidazole is a benzimidazole derivative that has gained attention in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-benzyl-5-methoxy-2-methyl-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, it has been reported to inhibit the activity of COX-2 and iNOS, enzymes involved in inflammation. Studies have also shown that this compound can induce cell cycle arrest and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-5-methoxy-2-methyl-1H-benzimidazole in lab experiments is its high purity and yield. This compound can be synthesized using various methods, and the final product is typically of high purity. In addition, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has shown promising results in various studies, its toxicity and side effects have not been fully evaluated. Therefore, caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for the research on 1-benzyl-5-methoxy-2-methyl-1H-benzimidazole. One direction is to further investigate its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cells, but its mechanism of action and potential side effects need to be further evaluated.
Another direction is to investigate its potential as an anti-inflammatory and anti-microbial agent. This compound has been shown to possess anti-inflammatory and anti-microbial properties, but its efficacy and safety need to be further evaluated.
Lastly, future research can focus on optimizing the synthesis method of this compound to improve its yield and purity. This can lead to a more cost-effective and efficient way of producing this compound for further research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully evaluate its potential as a therapeutic agent and optimize its synthesis method.
Synthesis Methods
1-benzyl-5-methoxy-2-methyl-1H-benzimidazole can be synthesized using various methods. One of the most common methods is the reaction of o-phenylenediamine with benzyl bromide and methyl iodide in the presence of a base. Another method involves the reaction of 2-methylbenzimidazole with benzyl chloride and sodium methoxide. Both methods have been reported to yield high purity and yield of the final product.
Scientific Research Applications
1-benzyl-5-methoxy-2-methyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, it has been reported to have potential as an anti-microbial agent. Studies have also shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.
Properties
IUPAC Name |
1-benzyl-5-methoxy-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-17-15-10-14(19-2)8-9-16(15)18(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLDFQYBCWOBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
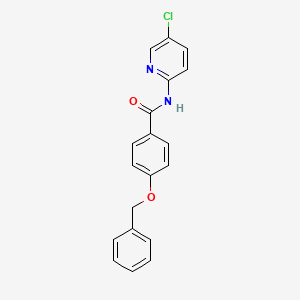
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
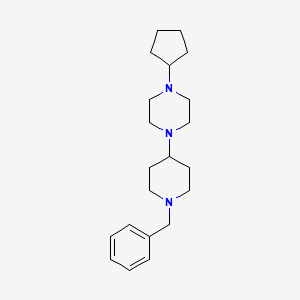

![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
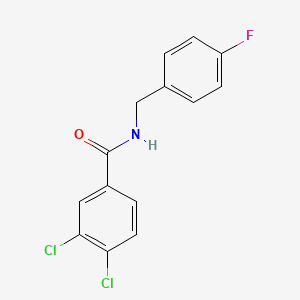

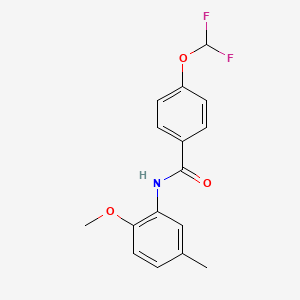
![N-[4-(diisobutylamino)-3-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5757782.png)

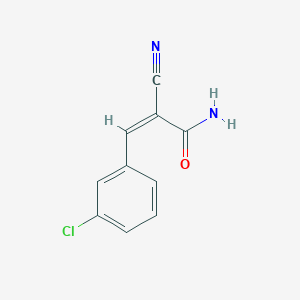
![methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5757816.png)

